molecular formula C22H29NO3 B14381583 N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine CAS No. 87991-49-9

N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine

Katalognummer: B14381583
CAS-Nummer: 87991-49-9
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: CAXUOBDRGGRZPK-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine is a synthetic compound with a complex structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine can be achieved through several synthetic routes. One common method involves the Strecker amino acid synthesis, which is a well-known method for synthesizing amino acids. This method involves the reaction of an aldehyde with cyanide in the presence of ammonia, followed by hydrolysis to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-{4-[(2-Methylhexan-2-yl)oxy]phenyl}-L-phenylalanine include:

  • N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
  • Diethyl malonate

Uniqueness

This compound is unique due to its specific structural features, which include both aromatic and aliphatic components. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

87991-49-9

Molekularformel

C22H29NO3

Molekulargewicht

355.5 g/mol

IUPAC-Name

(2S)-2-[4-(2-methylhexan-2-yloxy)anilino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H29NO3/c1-4-5-15-22(2,3)26-19-13-11-18(12-14-19)23-20(21(24)25)16-17-9-7-6-8-10-17/h6-14,20,23H,4-5,15-16H2,1-3H3,(H,24,25)/t20-/m0/s1

InChI-Schlüssel

CAXUOBDRGGRZPK-FQEVSTJZSA-N

Isomerische SMILES

CCCCC(C)(C)OC1=CC=C(C=C1)N[C@@H](CC2=CC=CC=C2)C(=O)O

Kanonische SMILES

CCCCC(C)(C)OC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.